molecular formula C21H21ClN2O2 B6515674 6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide CAS No. 950277-62-0

6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide

Cat. No.: B6515674
CAS No.: 950277-62-0
M. Wt: 368.9 g/mol
InChI Key: GJPBBQSYKNINOJ-UHFFFAOYSA-N
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Description

6-Chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide is a quinoline-based carboxamide derivative characterized by:

  • A chloro substituent at position 6 of the quinoline ring.
  • An ethoxy group at position 2.
  • A carboxamide moiety at position 2, substituted with a 4-(propan-2-yl)phenyl group.

Properties

IUPAC Name

6-chloro-4-ethoxy-N-(4-propan-2-ylphenyl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-4-26-20-12-19(24-18-10-7-15(22)11-17(18)20)21(25)23-16-8-5-14(6-9-16)13(2)3/h5-13H,4H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPBBQSYKNINOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Substitution Patterns

The quinoline scaffold is highly modular, with substitutions at positions 2, 4, and 6 significantly influencing activity. Key comparisons include:

Compound Name Substituents (Positions) Key Functional Groups Evidence Source
Target Compound 6-Cl, 4-OEt, 2-carboxamide Propan-2-ylphenyl carboxamide
N-(3-(Dimethylamino)propyl)-2-phenyl derivatives 2-Carboxamide, variable aminoalkyl chains Dimethylamino, morpholino, piperazinyl
6-Chloro-2-(2-hydroxyphenyl)-quinoline-4-carboxylic acid 6-Cl, 2-hydroxyphenyl, 4-COOH Carboxylic acid
6-Methoxy-2-arylquinolines 6-OMe, 2-aryl, 4-COOCH3 Methyl ester, aryl groups

Key Observations :

  • Methoxy groups () may alter pharmacokinetics via increased solubility.
  • Position 2 : Carboxamides (target, ) improve metabolic stability compared to esters () or carboxylic acids ().
  • Position 4 : Ethoxy (target) vs. methoxy () groups influence steric and electronic profiles, affecting target affinity.

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Purity (%)
Target Compound (hypothetical) ~369.84* Not reported Likely low (hydrophobic) N/A
5a5 () ~506.6 188.1–189.4 Moderate (polar groups) 97.6
6-Chloro-2-(2-methylphenyl)-quinoline-4-COOH () 297.73 Not reported Slight in DMSO, chloroform N/A

*Calculated based on formula C₂₁H₂₂ClN₂O₂.

Key Observations :

  • The target compound’s isopropylphenyl group likely reduces solubility compared to dimethylamino-propyl derivatives (e.g., 5a5 in ), which have tertiary amines enhancing hydrophilicity.

Key Observations :

  • Antimicrobial Activity: Carboxamides with polar side chains (e.g., morpholino in ) show stronger antibacterial effects than the target compound’s hydrophobic isopropylphenyl group.
  • P-glycoprotein Inhibition : Methoxy and aryl groups () enhance interaction with efflux pumps, a feature absent in the target’s ethoxy substituent.

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